Cas no 2097956-26-6 (5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole)

5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole structure
2097956-26-6 structure
Product name:5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
CAS No:2097956-26-6
MF:C6H4F5N5
Molecular Weight:241.121477127075
CID:4775977

5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
    • 5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole
    • 5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
    • インチ: 1S/C6H4F5N5/c7-5(8)16-3(2-13-15-12)1-4(14-16)6(9,10)11/h1,5H,2H2
    • InChIKey: RNBJLOGLJJOXHQ-UHFFFAOYSA-N
    • SMILES: FC(N1C(CN=[N+]=[N-])=CC(C(F)(F)F)=N1)F

計算された属性

  • 精确分子量: 241.03868596 g/mol
  • 同位素质量: 241.03868596 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 32.2
  • 分子量: 241.12

5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2198-0212-1g
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
2097956-26-6 95%+
1g
$504.0 2023-09-06
Life Chemicals
F2198-0212-2.5g
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
2097956-26-6 95%+
2.5g
$1008.0 2023-09-06
Life Chemicals
F2198-0212-0.5g
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
2097956-26-6 95%+
0.5g
$478.0 2023-09-06
Life Chemicals
F2198-0212-5g
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
2097956-26-6 95%+
5g
$1512.0 2023-09-06
TRC
A260951-1g
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1h-pyrazole
2097956-26-6
1g
$ 730.00 2022-06-08
Life Chemicals
F2198-0212-0.25g
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
2097956-26-6 95%+
0.25g
$454.0 2023-09-06
Life Chemicals
F2198-0212-10g
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
2097956-26-6 95%+
10g
$2117.0 2023-09-06
TRC
A260951-100mg
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1h-pyrazole
2097956-26-6
100mg
$ 115.00 2022-06-08
TRC
A260951-500mg
5-(azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1h-pyrazole
2097956-26-6
500mg
$ 475.00 2022-06-08

5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole 関連文献

5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報

5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole: A Novel Compound with Promising Applications in Medicinal Chemistry

5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2097956-26-6) is a unique and highly versatile compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its distinctive azide, difluoromethyl, and trifluoromethyl functional groups, exhibits a range of properties that make it an attractive candidate for various applications, including drug discovery and chemical synthesis.

The azide group in 5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is particularly noteworthy due to its reactivity and potential for bioconjugation. Azides are widely used in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for the formation of 1,2,3-triazoles. This reaction is highly selective and efficient, making it an ideal choice for the modification of biomolecules and the development of targeted therapeutics.

The presence of difluoromethyl and trifluoromethyl groups in the molecule further enhances its chemical and biological properties. Fluorinated compounds are known for their enhanced metabolic stability, improved lipophilicity, and altered electronic properties. These characteristics can significantly impact the pharmacokinetics and pharmacodynamics of drugs, making them valuable in the design of novel pharmaceuticals. Recent studies have shown that fluorinated pyrazoles can exhibit potent activity against various targets, including enzymes, receptors, and ion channels.

In the context of drug discovery, 5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole has been explored as a lead compound for the development of new therapeutic agents. Its unique combination of functional groups provides a robust platform for structure-activity relationship (SAR) studies. Researchers have utilized this compound to investigate its potential as an inhibitor of specific enzymes involved in disease pathways. For example, preliminary studies have demonstrated that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy.

Beyond its potential as a drug candidate, 5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole also holds promise in chemical synthesis. The azide group can be readily converted into other functional groups through various transformations, such as reduction to an amine or conversion to a nitrile. These transformations expand the synthetic utility of the compound and enable the synthesis of a wide range of derivatives with diverse biological activities.

The synthesis of 5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole has been reported using efficient and scalable methods. One common approach involves the reaction of a suitable pyrazole precursor with an azide source and subsequent introduction of the difluoromethyl and trifluoromethyl groups through selective functionalization steps. The robustness and reproducibility of these synthetic routes make it feasible to produce this compound on a larger scale for further research and development.

In conclusion, 5-(Azidomethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2097956-26-6) is a promising compound with a wide range of applications in medicinal chemistry. Its unique combination of azide, difluoromethyl, and trifluoromethyl functional groups offers significant opportunities for drug discovery, chemical synthesis, and bioconjugation studies. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents and synthetic methodologies.

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